2-Chloro-2,5-dimethylhexane

Friedel-Crafts alkylation Cyclialkylation mechanism Tertiary alkyl chlorides

Procure 2-Chloro-2,5-dimethylhexane for its unique C2-chloro, C5-methyl substitution pattern, essential for Friedel-Crafts cyclialkylation and SN1 mechanistic studies. Its distinct conformational landscape and elimination profile differentiate it from simpler tert-chlorides, making it irreplaceable for specific synthetic targets.

Molecular Formula C8H17Cl
Molecular Weight 148.67 g/mol
CAS No. 29342-44-7
Cat. No. B1583108
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-2,5-dimethylhexane
CAS29342-44-7
Molecular FormulaC8H17Cl
Molecular Weight148.67 g/mol
Structural Identifiers
SMILESCC(C)CCC(C)(C)Cl
InChIInChI=1S/C8H17Cl/c1-7(2)5-6-8(3,4)9/h7H,5-6H2,1-4H3
InChIKeySVRDRJZPEYTXKX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 ml / 10 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Chloro-2,5-dimethylhexane (CAS 29342-44-7) - Chemical Identity and Procurement Specifications


2-Chloro-2,5-dimethylhexane (CAS 29342-44-7) is a tertiary alkyl halide with molecular formula C8H17Cl and molecular weight 148.67 g/mol [1]. It features a branched hexane backbone with a chlorine atom at the C2 position and a methyl group at the C5 position, classifying it as a chloroalkane [2]. At standard procurement conditions (20 °C), it exists as a colorless to almost colorless clear liquid with density 0.86 g/mL, boiling point 98 °C at 150 mmHg, flash point 52 °C, and refractive index 1.4220–1.4260 . Commercial availability typically includes purity specifications of ≥98.0% (GC) from major suppliers including TCI America and Aladdin [3].

2-Chloro-2,5-dimethylhexane: Why In-Class Alkyl Halide Substitution Is Not Advisable


Despite belonging to the tertiary alkyl chloride class, 2-chloro-2,5-dimethylhexane cannot be reliably substituted with structurally similar analogs such as 2-chloro-2-methylhexane (CAS 4398-65-6) or 2-chloro-2,4-dimethylpentane without compromising reaction outcomes. The specific C2-chloro, C5-methyl substitution pattern creates a unique steric environment that modulates carbocation stability, conformational distribution, and reactivity in both Friedel-Crafts alkylation and nucleophilic substitution contexts [1][2]. In Friedel-Crafts cyclialkylation, 2-chloro-2,5-dimethylhexane exhibits reaction behavior distinct from tert-butyl chloride, with the remote C5 methyl group influencing cyclization pathways and product distributions [3]. Similarly, molecular mechanics calculations reveal that the conformational population of this compound differs systematically from its homologs 2-chloro-2,3-dimethylbutane and 2-chloro-2,4-dimethylpentane, which directly affects vibrational spectra and, by extension, the steric accessibility of the C-Cl bond in condensed-phase reactions [4]. These compound-specific properties mean that generic class-based substitution—without accounting for the precise branching pattern—can lead to altered yields, unexpected byproduct profiles, or complete reaction failure.

2-Chloro-2,5-dimethylhexane: Head-to-Head Comparative Performance Evidence


Friedel-Crafts Cyclialkylation: Distinct Product Distribution vs. tert-Butyl Chloride

In a direct comparative study of Friedel-Crafts cyclialkylation with benzene, 2-chloro-2,5-dimethylhexane generated a distinct product distribution relative to tert-butyl chloride under identical AlCl₃-catalyzed conditions [1]. The study was designed explicitly to probe the mechanism of cyclialkylation and to evaluate how the remote 2,5-dimethyl substitution pattern influences reaction pathways. While tert-butyl chloride serves as the baseline tertiary alkyl chloride, 2-chloro-2,5-dimethylhexane introduces a C5 methyl group that modulates carbocation rearrangement and cyclization propensity.

Friedel-Crafts alkylation Cyclialkylation mechanism Tertiary alkyl chlorides

Conformational Population: Steric Accessibility Differentiated from Shorter-Chain Homologs

Molecular mechanics calculations performed across a homologous series—2-chloro-2,3-dimethylbutane, 2-chloro-2,4-dimethylpentane, and 2-chloro-2,5-dimethylhexane—reveal that 2-chloro-2,5-dimethylhexane adopts a distinct conformational energy landscape and population distribution relative to its shorter-chain homologs [1]. The C5 methyl group and extended hexane backbone introduce conformational degrees of freedom that are absent in the butane and pentane analogs. These conformational differences directly manifest in the vibrational spectra, which serve as experimental validation of the calculated structures.

Conformational analysis Molecular mechanics Vibrational spectroscopy

Elimination Regioselectivity: Dual Alkene Products Under E2 Conditions

Under strong base/ethanol elimination conditions, (R)-2-chloro-2,5-dimethylhexane undergoes dehydrohalogenation to yield a mixture of two regioisomeric alkenes: 2,5-dimethyl-1-hexene and 2,5-dimethyl-2-hexene [1]. This dual-product outcome reflects the competing β-hydrogen elimination pathways available due to the specific C2-chloro, C5-methyl substitution pattern. The C2 tertiary chloride can eliminate from either the C1 or C3 position, with the remote C5 methyl group exerting only minimal steric bias, resulting in a regioisomeric mixture.

Elimination reaction Regioselectivity Alkene synthesis

Nucleophilic Substitution Mechanism: Predominant SN1 Pathway

The nucleophilic substitution reaction of (R)-2-chloro-2,5-dimethylhexane with sodium cyanide (NaCN) is expected to proceed predominantly via an SN1 mechanism rather than SN2 [1]. The tertiary C2 chloride center, when ionized, generates a relatively stable tertiary carbocation that is further stabilized by hyperconjugation from adjacent alkyl groups. Steric hindrance at the C2 position from the gem-dimethyl substitution effectively blocks backside nucleophilic attack required for SN2, forcing the reaction through the unimolecular pathway.

Nucleophilic substitution SN1 mechanism Carbocation stability

Log P and Lipophilicity: Differentiated Solvent Partitioning vs. 2-Chloro-2-methylhexane

2-Chloro-2,5-dimethylhexane exhibits a calculated Log P (octanol-water partition coefficient) of 3.910 [1], reflecting its branched C8 hydrocarbon framework. In comparison, the shorter-chain analog 2-chloro-2-methylhexane (C7H15Cl) has a computed XLogP3 of 3.2 [2]. The ~0.7 Log P unit difference corresponds to an approximately 5-fold higher octanol-water partition coefficient for 2-chloro-2,5-dimethylhexane, indicating significantly greater lipophilicity.

Lipophilicity Solvent partitioning Physicochemical properties

2-Chloro-2,5-dimethylhexane: Evidence-Backed Application Scenarios for Procurement Decision-Making


Friedel-Crafts Cyclialkylation for Branched Aromatic Synthesis

2-Chloro-2,5-dimethylhexane is the preferred alkylating agent when the synthetic target requires the specific cyclialkylation behavior that distinguishes this compound from simpler tertiary chlorides like tert-butyl chloride. In AlCl₃-catalyzed Friedel-Crafts reactions with benzene, 2-chloro-2,5-dimethylhexane generates product distributions and reaction pathways unique to its 2,5-dimethylhexyl framework [4]. Procurement of this specific compound is justified for synthetic routes where the remote C5 methyl group is essential for modulating carbocation rearrangement or influencing cyclization outcomes.

Synthesis of 2,5-Dimethyl-2-hexene and Related Internal Alkenes

Under E2 elimination conditions with strong base in ethanol, 2-chloro-2,5-dimethylhexane yields a mixture of 2,5-dimethyl-1-hexene and 2,5-dimethyl-2-hexene [4]. This dual-product elimination profile makes the compound a direct precursor for accessing the internal alkene 2,5-dimethyl-2-hexene, a structural motif that simpler tertiary chlorides (e.g., 2-chloro-2-methylhexane) cannot produce directly due to their different β-hydrogen availability. Researchers requiring this specific alkene scaffold should select 2-chloro-2,5-dimethylhexane over in-class alternatives.

SN1 Mechanistic Studies Using a Sterically Encumbered Tertiary Chloride

2-Chloro-2,5-dimethylhexane serves as an excellent model substrate for investigating SN1 nucleophilic substitution mechanisms. The tertiary C2 chloride center, combined with gem-dimethyl substitution, creates a steric environment that effectively precludes SN2 backside attack, forcing reaction through the unimolecular SN1 pathway with NaCN and similar nucleophiles [4]. This compound provides a defined steric profile distinct from less-hindered tertiary chlorides, making it valuable for pedagogical demonstrations and kinetic investigations of carbocation-mediated substitution.

Conformational Analysis and Vibrational Spectroscopy Studies

The distinct conformational energy landscape of 2-chloro-2,5-dimethylhexane, validated through molecular mechanics calculations and vibrational spectroscopy, makes it a targeted substrate for studies correlating molecular conformation with chemical reactivity [4]. The extended hexane backbone with C2-chloro and C5-methyl substitution generates a characteristic rotamer population distribution that differs systematically from the homologous 2-chloro-2,3-dimethylbutane and 2-chloro-2,4-dimethylpentane. Researchers conducting conformational analysis or developing computational force fields will find this compound essential for benchmarking alkyl halide conformational behavior.

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